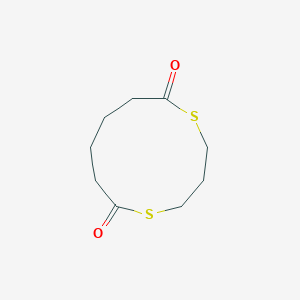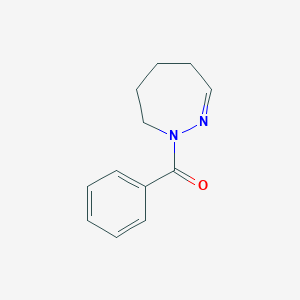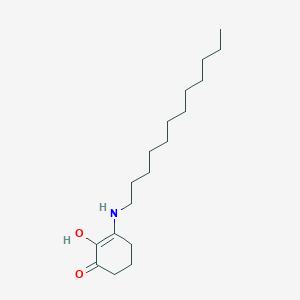
3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one is a chemical compound characterized by a cyclohexene ring substituted with a dodecylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one typically involves the reaction of cyclohexene derivatives with dodecylamine under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the dodecylamino group is introduced to the cyclohexene ring. The reaction is often carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency. Purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a saturated cyclohexane derivative.
Substitution: The dodecylamino group can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Various halogenating agents and nucleophiles can be used to introduce different functional groups.
Major Products Formed
Oxidation: Formation of 3-(Dodecylamino)-2-oxocyclohex-2-EN-1-one.
Reduction: Formation of 3-(Dodecylamino)-2-hydroxycyclohexane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating allergic reactions and other conditions.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the release of chemical mediators such as histamine from mast cells, thereby exerting antiallergic effects . The compound’s amphiphilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
3-(Dodecylamino)propane-1,2-diol: Similar in structure but with a propane backbone instead of a cyclohexene ring.
3-(Dodecylamino)propionitrile: Contains a nitrile group instead of a hydroxyl group.
Uniqueness
3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one is unique due to its cyclohexene ring structure, which imparts distinct chemical and physical properties compared to its linear or propane-based analogs. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
87084-76-2 |
|---|---|
Molecular Formula |
C18H33NO2 |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
3-(dodecylamino)-2-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-11-15-19-16-13-12-14-17(20)18(16)21/h19,21H,2-15H2,1H3 |
InChI Key |
QGEMMAHDBDOIRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=C(C(=O)CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
![3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine](/img/structure/B14396322.png)
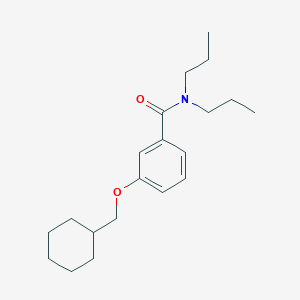
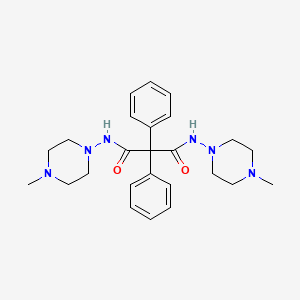

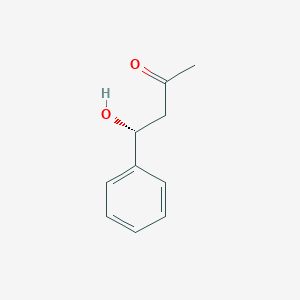
![2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole](/img/structure/B14396339.png)

![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)
![1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14396354.png)
![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)
